The synthesis of 2-Methyl-6-trifluoromethyl-pyridin-4-ol can be achieved through several methods:
The molecular structure of 2-Methyl-6-trifluoromethyl-pyridin-4-ol can be described as follows:
The compound features a pyridine ring with three distinct substituents:
These substituents influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
2-Methyl-6-trifluoromethyl-pyridin-4-ol participates in various chemical reactions:
The mechanism of action of 2-Methyl-6-trifluoromethyl-pyridin-4-ol is primarily influenced by its ability to interact with biological targets due to its lipophilicity enhanced by the trifluoromethyl group. This property allows it to penetrate biological membranes effectively, influencing its binding affinity to enzymes and receptors. The interactions may modulate enzymatic activities or receptor functions, potentially leading to antimicrobial or antifungal effects .
The physical and chemical properties of 2-Methyl-6-trifluoromethyl-pyridin-4-ol include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Approximately 60°C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
pH | Neutral |
These properties make it suitable for various applications in research and industry.
2-Methyl-6-trifluoromethyl-pyridin-4-ol has diverse applications across multiple fields:
Trifluoromethylpyridine (trifluoromethylpyridine) derivatives constitute a specialized class of heterocyclic compounds where the strategic fusion of a strongly electron-withdrawing trifluoromethyl group (-CF₃) with the pyridine ring creates unique physicochemical properties that profoundly enhance biological activity. The trifluoromethyl group possesses an electronegativity of 3.46 and a Hammett constant (σp) of 0.54, making it a powerful electron-withdrawing moiety that significantly influences molecular conformation, acid dissociation constants, metabolic stability, and biomolecular affinity [2]. These characteristics have positioned trifluoromethylpyridine derivatives as indispensable scaffolds in modern agrochemical and pharmaceutical design, with over 50% of pesticides launched in the past two decades containing fluorine, and approximately 40% of these fluorinated pesticides incorporating a trifluoromethyl group [2].
In agrochemical applications, the trifluoromethylpyridine moiety contributes to enhanced lipophilicity, improved membrane permeability, and optimized systemic distribution within plant tissues. Fluazifop-butyl pioneered this class as the first trifluoromethylpyridine-containing agrochemical introduced to the market, establishing a precedent that has led to more than twenty trifluoromethylpyridine-based agrochemicals receiving ISO common names [2]. The trifluoromethylpyridine derivatives demonstrate exceptional efficacy against resistant pest populations while maintaining favorable environmental profiles due to their lower application rates and reduced ecological persistence compared to non-fluorinated analogues.
Pharmaceutical innovation has similarly leveraged the trifluoromethylpyridine scaffold, with five approved drugs and numerous clinical candidates targeting diverse therapeutic areas. The veterinary pharmaceutical segment has also embraced these compounds, with two approved products containing the trifluoromethylpyridine moiety [2]. The biological superiority of trifluoromethylpyridine derivatives stems from the synergistic combination of the fluorine atom's unique properties (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and the pyridine ring's hydrogen-bond accepting capability and metabolic stability. This synergy enables precise optimization of absorption, distribution, metabolism, and excretion properties while maintaining target engagement, exemplified by the anticancer agent enasidenib (AG-221), which features a trifluoromethylpyridine component critical for isocitrate dehydrogenase inhibition [6].
Table 1: Commercial Agrochemicals Incorporating Trifluoromethylpyridine Scaffolds
Active Ingredient | Trifluoromethylpyridine Isomer | Primary Application | Global Sales Volume (2018) |
---|---|---|---|
Fluazifop-butyl | β-trifluoromethylpyridine | Herbicide | Established market leader |
Fluopyram | β-trifluoromethylpyridine | Fungicide/Nematicide | ~1,000 tons/year |
Picoxystrobin | α-trifluoromethylpyridine | Fungicide | >2,000 tons/year |
Bicyclopyrone | α-trifluoromethylpyridine | Herbicide | Rapidly increasing |
Fluopicolide | β-trifluoromethylpyridine | Fungicide | ~1,000 tons/year |
The development of 2-methyl-6-trifluoromethyl-pyridin-4-ol (Chemical Abstracts Service registry number 1622843-95-1) as a synthetic intermediate reflects the broader historical trajectory of trifluoromethylpyridine chemistry, which originated with Swarts' pioneering 1898 synthesis of benzotrifluoride through antimony trifluoride-mediated halogen exchange [2]. The pivotal breakthrough for pyridine systems occurred in 1947 with the first reported synthesis of trifluoromethylpyridine via chlorination and fluorination of picoline, mirroring the benzotrichloride-to-benzotrifluoride transformation pathway [2]. This established the foundational vapor-phase halogen exchange methodology that would later be adapted for 2-methyl-6-trifluoromethyl-pyridin-4-ol production.
Industrial manufacturing of 2-methyl-6-trifluoromethyl-pyridin-4-ol employs sophisticated vapor-phase reactor technology featuring two critical zones: a catalyst fluidized-bed phase for initial fluorination and an empty phase for controlled nuclear chlorination. The process begins with 3-picoline (or alternatively, 2- or 4-picoline), which undergoes vapor-phase chlorination and fluorination at elevated temperatures (>300°C) over transition metal-based catalysts such as iron fluoride [2]. This transformation precisely controls the introduction of chlorine atoms by modulating chlorine gas ratios and temperature profiles, yielding key intermediates like 2-chloro-5-(trifluoromethyl)pyridine that serve as precursors to 2-methyl-6-trifluoromethyl-pyridin-4-ol through subsequent hydrolysis and functional group interconversions. The process minimizes unwanted polychlorinated byproducts through catalytic hydrogenolysis, which recovers 3-(trifluoromethyl)pyridine for reactor reintroduction, significantly improving overall cost efficiency [2].
Contemporary synthetic approaches have expanded beyond traditional vapor-phase methods to include solution-phase techniques that offer enhanced regiocontrol. Recent advancements demonstrate the compound's preparation via multi-component reactions involving chalcone intermediates derived from 4-bromo acetophenone and vetraldehyde (3,4-dimethoxybenzaldehyde), which undergo condensation with 2-cyanothioacetamide to form pyridinethione precursors that can be elaborated into 2-methyl-6-trifluoromethyl-pyridin-4-ol analogues [7]. These modern routes achieve excellent yields (up to 94%) while accommodating diverse substituents through modular reaction design, significantly expanding the structural diversity accessible from this key intermediate [7].
Table 2: Synthetic Methodologies for 2-Methyl-6-trifluoromethyl-pyridin-4-ol Production
Synthetic Approach | Key Conditions | Advantages | Limitations |
---|---|---|---|
Vapor-phase halogen exchange | >300°C, FeF₃ catalysts, fluidized-bed | Scalable, cost-efficient for bulk production | Requires high-temp equipment |
Liquid-phase stepwise | Sequential Cl/F exchange, 150-200°C | Better regiocontrol | Multi-step, lower yields |
Multi-component condensation | EtOH, piperidine or trimethylamine catalyst | Modular, high functional group tolerance | Limited scale-up experience |
One-pot cyclization | Na-ethoxide, reflux | High yield (94%), operational simplicity | Requires purified starting materials |
The bioactivity of 2-methyl-6-trifluoromethyl-pyridin-4-ol derivatives exhibits extraordinary sensitivity to substituent positioning, governed by the complex interplay of electronic, steric, and hydrogen-bonding parameters. Crystallographic analyses reveal that the 4-hydroxy group at the para position relative to the ring nitrogen participates in strong intermolecular hydrogen bonding (O-H···N), with characteristic bond lengths of approximately 1.86 Å, while the ortho-positioned methyl group induces significant torsional constraints (approximately 15° deviation from coplanarity) that influence molecular conformation and receptor binding [9] [10]. This precise three-dimensional arrangement creates a pharmacophore template that optimizes interactions with biological targets.
Electronic effects manifest through the trifluoromethyl group's powerful -I and +R effects, which substantially reduce the pyridine ring's electron density and modulate the hydroxyl group's acidity. Nuclear magnetic resonance studies indicate that the C-2 trifluoromethyl group deshields adjacent protons by 0.3-0.5 ppm compared to meta-substituted analogues, while the hydroxyl group exhibits a pKa of approximately 7.53 ± 0.10 [5]. This moderate acidity facilitates both hydrogen bond donation and acceptance, enabling versatile molecular recognition in biological environments. The methyl group at C-6 exerts primarily steric influences, creating a hydrophobic pocket that enhances binding to lipophilic enzyme subsites while providing metabolic protection against oxidative degradation through steric shielding.
The structure-activity relationship profile of these substitution patterns manifests dramatically in biological systems. Agrochemical optimization studies demonstrate that relocation of the methyl group from C-6 to C-3 diminishes herbicidal activity by 15-fold due to altered orientation within the acetolactate synthase enzyme active site [9]. Similarly, pharmaceutical research reveals that the 2-trifluoromethyl-4-hydroxypyridine configuration in enasidenib analogues achieves 20-fold greater isocitrate dehydrogenase 2 inhibition compared to isomeric arrangements, attributable to optimized hydrogen bonding with key asparagine residues (Asn377) and π-stacking with adenine cofactors [6]. These observations underscore the critical nature of substituent positioning, where even minor regioisomeric variations can profoundly disrupt the precise spatial and electronic complementarity required for bioactivity.
Table 3: Physicochemical Properties Influenced by Substituent Positioning in 2-Methyl-6-trifluoromethyl-pyridin-4-ol
Parameter | C-2 CF₃ Influence | C-6 CH₃ Influence | C-4 OH Influence |
---|---|---|---|
Steric Effects | Minimal steric bulk | Significant torsional constraint (15°) | Planar H-bond donor/acceptor |
Electronic Effects | Strong σp = 0.54 electron withdrawal | Hyperconjugative electron donation | pKa 7.53, moderate acidity |
Hydrogen Bond Capacity | Limited participation | None | Dual H-bond donor/acceptor capability |
Lipophilicity (log P) | +1.2 versus unsubstituted pyridinol | +0.5 versus demethylated analogue | -0.8 versus methoxy analogue |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5